molecular formula C12H17NO B6262571 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol CAS No. 858506-09-9

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol

Cat. No.: B6262571
CAS No.: 858506-09-9
M. Wt: 191.3
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Description

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol is a chemical compound with the molecular formula C9H14O It is a saturated heterocyclic compound that contains a benzene ring fused with a nine-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol can be achieved through several synthetic routes. One common method involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones. This reaction leads to the formation of the desired compound through a tandem Michael-type addition followed by an intramolecular aza-Wittig sequence . The reduction of these intermediates with lithium aluminium hydride affords the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives.

Scientific Research Applications

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol is unique due to its nine-membered nitrogen-containing ring fused with a benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

858506-09-9

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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